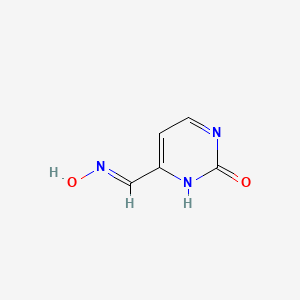

2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime

Description

The exact mass of the compound 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-[(E)-hydroxyiminomethyl]-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c9-5-6-2-1-4(8-5)3-7-10/h1-3,10H,(H,6,8,9)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWGLAJSRHRQSF-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC(=O)N=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7460-56-2 | |

| Record name | NSC59414 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

synthesis and characterization of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime

An In-depth Technical Guide to the Synthesis and Characterization of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde Oxime

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrimidine scaffolds are central to numerous biologically active molecules, and their functionalized derivatives serve as critical building blocks for novel therapeutic agents. This document details a robust two-step synthetic strategy, beginning with the formation of the precursor aldehyde followed by its conversion to the target oxime. We present detailed, field-tested experimental protocols and elaborate on the causality behind key procedural choices. Furthermore, a full suite of analytical techniques for the comprehensive characterization of the final compound is described, ensuring a self-validating workflow for researchers. This guide is intended for chemists, researchers, and professionals in the field of drug discovery seeking to synthesize and validate this versatile chemical intermediate.

Introduction to the Pyrimidine Scaffold

The pyrimidine ring is a foundational aromatic heterocycle in nucleic acids (cytosine, thymine, and uracil) and a privileged structure in pharmaceutical chemistry. The 2-oxo-1,2-dihydropyrimidine core, also known as a pyrimidone, is present in numerous compounds with diverse biological activities, including antiviral and anticancer properties.[1][2] The introduction of a carbaldehyde oxime group at the 4-position creates a versatile chemical handle. Oximes are important functional groups in their own right, serving as precursors for various other functionalities or as key pharmacophoric elements.[3]

This guide focuses specifically on 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime, outlining a reliable synthetic pathway and the rigorous analytical methods required to confirm its identity, purity, and structure.

Synthetic Strategy and Rationale

The synthesis of the target compound is most logically approached via a two-stage process. This strategy isolates the synthesis of the key intermediate, the pyrimidine-4-carbaldehyde, before proceeding to the final oximation step. This modular approach allows for the purification and characterization of the aldehyde, ensuring that high-quality material is carried forward and simplifying the purification of the final product.

Overall Synthetic Workflow

The pathway involves the synthesis of the precursor aldehyde from a suitable methyl-substituted pyrimidine, followed by a condensation reaction with hydroxylamine to form the oxime.

Figure 1: High-level workflow for the synthesis of the target oxime.

Stage 1: Synthesis of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde

The critical intermediate is the corresponding aldehyde. Pyrimidine-4-carbaldehydes are versatile synthetic intermediates.[4] A common and effective method for their preparation is the oxidation of the corresponding 4-methylpyrimidine. The Riley oxidation, which utilizes selenium dioxide (SeO₂), is a well-established method for converting an activated methyl group, such as one adjacent to a heterocyclic ring, into a formyl group.[4]

Causality Insight: The choice of an oxidation reaction is predicated on the commercial availability and stability of the methyl-substituted precursor. The Riley oxidation is particularly suitable here because the pyrimidine ring activates the adjacent methyl group, facilitating the reaction under conditions that are generally compatible with the heterocyclic core.

Stage 2: Synthesis of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde Oxime

The conversion of an aldehyde to an oxime is a classic condensation reaction. The process involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.

The reaction is typically performed using hydroxylamine hydrochloride.[3][5] A base, such as potassium carbonate or sodium bicarbonate, is required to neutralize the hydrochloride salt, liberating the free hydroxylamine nucleophile.[5][6]

Causality Insight: The use of hydroxylamine hydrochloride with a mild base is a standard and reliable method.[3] Ethanol is often chosen as the solvent because it effectively dissolves the pyrimidine aldehyde and the hydroxylamine salt upon gentle heating, providing a homogenous reaction medium.[7] The reaction can produce a mixture of (E)- and (Z)-isomers, which may or may not be separable by standard chromatography.[7] For many applications, the isomeric mixture is used directly in subsequent steps.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde

(Methodology adapted from the principles of Riley Oxidation for heterocyclic methyl groups[4])

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methyl-2(1H)-pyrimidinone (1.10 g, 10 mmol) and 1,4-dioxane (50 mL).

-

Reagent Addition: Add selenium dioxide (1.33 g, 12 mmol, 1.2 equivalents) to the suspension.

-

Reaction Execution: Heat the mixture to reflux (approximately 101 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane eluent system. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The black precipitate of elemental selenium will be visible. Filter the mixture through a pad of Celite® to remove the selenium. Wash the Celite® pad with additional dioxane (2 x 20 mL).

-

Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by column chromatography on silica gel (using a gradient of 5-10% Methanol in Dichloromethane) to yield the pure aldehyde as a solid.

Protocol 2: Synthesis of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde Oxime

(Methodology adapted from established oximation procedures[5][7])

-

Reaction Setup: In a 100 mL round-bottom flask, suspend 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde (1.24 g, 10 mmol) in ethanol (40 mL).

-

Reagent Addition: Add hydroxylamine hydrochloride (0.76 g, 11 mmol, 1.1 equivalents) and potassium carbonate (1.38 g, 10 mmol, 1.0 equivalent) to the flask.

-

Reaction Execution: Heat the mixture to 60 °C with stirring. The suspension should become a clear solution as the reaction progresses. Monitor the reaction by TLC (10% Methanol/Dichloromethane) until the aldehyde spot is no longer visible (typically 1-2 hours).

-

Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the resulting residue, add water (30 mL).

-

Isolation: The product may precipitate upon addition of water. If so, collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 40 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the product.

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the successful synthesis of the target molecule and to assess its purity. A combination of spectroscopic and physical methods should be employed.

Characterization Workflow

Figure 2: Workflow for the characterization and validation of the final product.

Expected Analytical Data

The following table summarizes the expected data from the characterization of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime.

| Technique | Parameter | Expected Observation | Rationale/Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~11.0-12.0 ppm (s, 1H), ~9.5-10.5 ppm (s, 1H), ~8.1 ppm (s, 1H), ~7.5-8.0 ppm (d, 1H), ~6.5-7.0 ppm (d, 1H) | Oxime -OH, Pyrimidine N-H, Aldimine C-H, Pyrimidine C5-H and C6-H protons. Exact shifts depend on solvent and E/Z isomerism. |

| ¹³C NMR | Chemical Shift (δ) | ~165 ppm, ~155 ppm, ~150 ppm, ~145 ppm, ~110 ppm | C=O (amide), C2, C4, C=N (oxime), C5, C6 carbons. |

| FTIR | Wavenumber (cm⁻¹) | 3200-3400 (broad), 3100-3200, 1660-1680, 1620-1640 | O-H stretch (oxime), N-H stretch (ring), C=O stretch (amide), C=N stretch (oxime and ring).[5] |

| Mass Spec. | m/z (MH⁺) | 140.05 | Corresponds to the molecular formula C₅H₆N₃O₂⁺.[5] |

| Melting Point | Temperature (°C) | To be determined | A sharp melting point range is indicative of high purity. |

Safety, Handling, and Storage

-

Safety: The hazards of the final compound have not been fully established.[8] Treat it as a potentially harmful chemical. Avoid inhalation, ingestion, and skin contact.

-

Handling: Handle the compound in a fume hood. Use personal protective equipment.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion

This guide has detailed a reliable and well-rationalized pathway for the synthesis of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime. By following the outlined protocols for synthesis and the comprehensive workflow for characterization, researchers can confidently produce and validate this valuable heterocyclic building block. The emphasis on the causality behind experimental choices and the inclusion of detailed analytical guidance are intended to empower scientists in their research and development endeavors, particularly in the field of medicinal chemistry.

References

-

Watson, D. A., et al. (2012). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. National Institutes of Health. [Link]

-

Asif, M. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

Oganesyan, E. T., et al. (2021). New 2-oxo-1,2-dihydropyrimidines: synthesis, cytotoxicity, and cytoprotective properties. SpringerLink. [Link]

-

Stadlbauer, W. (2012). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. ResearchGate. [Link]

-

Abdel-Ghaffar, S. A., et al. (2009). Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions. ResearchGate. [Link]

-

Al-Rawashdeh, N. A., et al. (2021). (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. MDPI. [Link]

- Roderer, H., et al. (1984). Method of preparing 2,4-dihydroxypyrimidine.

-

Yoshikai, N., et al. Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses. [Link]

-

PrepChem. Synthesis of 4-pyridinecarboxaldehyde oxime. PrepChem.com. [Link]

-

Abbiati, G., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

-

Connor, D. T., et al. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. PubMed. [Link]

-

Csonka, R., et al. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. PubMed. [Link]

-

PubChem. 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid. PubChem. [Link]

-

Zeynizadeh, B., & Karimkoshteh, M. (2021). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. ResearchGate. [Link]

-

Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

-

Gangjee, A., et al. (2012). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. National Institutes of Health. [Link]

-

Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. PubMed. [Link]

-

Papaefstathiou, G. S., et al. (2018). Reactivity of Coordinated 2-Pyridyl Oximes: Synthesis, Structure, Spectroscopic Characterization and Theoretical Studies of Dichlorodi{(2-Pyridyl)Furoxan}Zinc(II) Obtained from the Reaction between Zinc(II) Nitrate and Pyridine-2-Chloroxime. ResearchGate. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. prepchem.com [prepchem.com]

- 7. N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

An In-depth Technical Guide to 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime: A Scaffold of Pharmaceutical Interest

Foreword: Unveiling a Heterocycle of Potential

In the vast landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the backbone of nucleic acids and a multitude of therapeutic agents.[1][2][3] Its inherent biological relevance and synthetic versatility have made it a privileged structure in drug discovery. This guide delves into the chemical intricacies of a specific, yet underexplored, derivative: 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime . By integrating a foundational pyrimidine core, reminiscent of uracil, with a reactive oxime moiety, this molecule presents a unique profile for researchers, scientists, and drug development professionals. This document aims to provide a comprehensive technical overview, synthesizing established chemical principles with predictive insights to illuminate the synthesis, properties, and potential applications of this compound.

Molecular Identity and Physicochemical Landscape

2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime, also known by its synonym 2-Hydroxypyrimidine-4-carboxaldehyde oxime[4][5], is a heterocyclic compound with the CAS Number 7460-56-2.[4][6][7] Its structure is characterized by a pyrimidine ring bearing an oxo group at position 2 and a carbaldehyde oxime substituent at position 4.

The molecule exists in tautomeric equilibrium between the lactam (oxo) and lactim (hydroxy) forms, a characteristic feature of 2-hydroxypyrimidines. The lactam form is generally predominant in the solid state and in neutral solutions.

Caption: Chemical structure and tautomeric forms.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structural components. The uracil-like core suggests a high melting point and some solubility in polar solvents.[8][9]

| Property | Value / Description | Source / Basis |

| CAS Number | 7460-56-2 | [4][6][7] |

| Molecular Formula | C₅H₅N₃O₂ | [4] |

| Molecular Weight | 139.11 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid. | Analogy to Uracil[8] |

| Melting Point | Expected to be >250 °C (with decomposition). | Analogy to Uracil (>300 °C)[8] |

| Solubility | Sparingly soluble in water; soluble in DMSO, hot polar solvents. | Analogy to Uracil[8][10] |

| pKa | Two pKa values are expected: one for the N1-H (around 9.5, similar to uracil) and one for the oxime OH (around 8-10). | Analogy to Uracil[10] and Oximes[11][12] |

| LogP | Estimated to be low (<0), indicating hydrophilicity. | Structural Analysis |

Synthesis and Purification

Caption: Proposed two-step synthetic workflow.

Experimental Protocol: Hypothetical Synthesis

Step 1: Synthesis of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde

The introduction of a formyl group at the C4 position of a 2-oxo-pyrimidine can be challenging. A plausible route involves the construction of the pyrimidine ring from appropriate precursors already containing the aldehyde or a masked aldehyde function. One of the most common methods for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with urea or a related N-C-N fragment.[2][13]

Step 2: Oximation of the Aldehyde

This is a standard and high-yielding transformation.[15]

-

Objective: To convert the carbaldehyde group into an oxime.

-

Reaction: R-CHO + NH₂OH·HCl → R-CH=NOH + HCl + H₂O

-

Methodology:

-

Dissolution: Dissolve 1.0 equivalent of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde in a suitable solvent, such as aqueous ethanol or methanol.

-

Addition of Reagents: Add 1.1 to 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl), followed by the portion-wise addition of a base (e.g., 1.5-2.0 equivalents of potassium carbonate, sodium acetate, or pyridine) to neutralize the liberated HCl and facilitate the reaction.[15][16]

-

Reaction Conditions: Heat the mixture to reflux (typically 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is usually complete within 1-4 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, it can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure. The residue is then partitioned between water and an organic solvent (like ethyl acetate) to remove inorganic salts.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure oxime.

-

Spectroscopic Characterization

The structural elucidation of the target molecule would rely on a combination of standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - Pyrimidine H5/H6: Two doublets in the aromatic region (δ 7.5-8.5 ppm).- Oxime CH: A singlet (δ ~8.0-8.5 ppm).- Oxime OH: A broad singlet (δ >10 ppm), D₂O exchangeable.- Ring NH: One or two broad singlets (δ >10 ppm), D₂O exchangeable. |

| ¹³C NMR | - C=O (C2): δ ~160-165 ppm.- C=N (Oxime): δ ~145-150 ppm.- Pyrimidine C4, C5, C6: Resonances in the aromatic region (δ ~110-155 ppm). |

| IR (cm⁻¹) | - O-H stretch (Oxime): Broad, ~3200-3400.- N-H stretch (Ring): Broad, ~3100-3300.- C=O stretch (Amide): Strong, ~1650-1690.- C=N stretch (Oxime & Ring): ~1550-1640. |

| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 140.04. |

Chemical Reactivity and Stability

The reactivity of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime is dictated by the interplay between the electron-deficient pyrimidine ring and the nucleophilic/amphiphilic oxime group.

Caption: Key reactivity pathways of the title compound.

-

Pyrimidine Ring: The uracil-like core is generally electron-deficient. It is susceptible to nucleophilic attack, though less so than pyrimidines without the oxo group. The N1 and N3 positions can be alkylated under basic conditions. Electrophilic substitution, such as halogenation, would likely occur at the C5 position.

-

Oxime Functional Group: The oxime group is a versatile functional handle.

-

Isomerism: Aldoximes can exist as E and Z isomers. The E isomer is typically more stable.

-

Hydrolysis: It can be hydrolyzed back to the parent aldehyde under acidic conditions.

-

Reduction: The C=N bond can be reduced to form the corresponding aminomethyl pyrimidine, a valuable building block.

-

O-Alkylation/Acylation: The oxime oxygen is nucleophilic and can be readily converted to oxime ethers or esters.[17] This modification is a common strategy in medicinal chemistry to modulate pharmacokinetic properties.

-

Potential Applications in Drug Development

The true value of this molecule lies in its potential as a scaffold for developing novel therapeutics. The pyrimidine core is a well-established pharmacophore, and the oxime group offers unique chemical properties and interaction possibilities.

-

Antiviral and Anticancer Agents: Pyrimidine derivatives are renowned for their antiviral and anticancer activities, often acting as mimics of natural nucleosides to inhibit enzymes crucial for DNA or RNA synthesis.[18][19][20][21][22][23][24] The structural similarity of the core to uracil makes this compound a candidate for targeting enzymes like thymidylate synthase or viral polymerases.[25]

-

Kinase Inhibitors: A significant number of modern targeted therapies are kinase inhibitors. The oxime functional group, with its hydrogen bond donor and acceptor capabilities, can form key interactions within the ATP-binding pocket of kinases.[17] Many oxime-containing compounds have been reported as potent kinase inhibitors, suggesting a promising avenue for this scaffold.[17]

-

Enzyme Reactivators and Inhibitors: Oximes are famously used as reactivators for acetylcholinesterase inhibited by organophosphorus nerve agents.[12][26] The specific arrangement of nitrogen and oxygen atoms in this molecule could also allow it to act as an inhibitor or modulator of other enzymes, particularly metalloenzymes, through chelation.

Conclusion

2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime represents a molecule of significant latent potential. While specific data remains scarce, a thorough analysis based on the established chemistry of its constituent pyrimidine and oxime moieties provides a solid framework for its synthesis, characterization, and exploration. Its structural analogy to natural nucleobases, combined with the versatile reactivity of the oxime group, makes it an attractive starting point for the design of novel antiviral, anticancer, and enzyme-modulating agents. This guide serves as a foundational resource to stimulate and support further research into this promising chemical entity.

References

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Vertex AI Search.

- Synthesis and anti-influenza virus activity of novel pyrimidine deriv

- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review.

- Antiviral Activities of Pyrimidine Nucleoside Analogues: Some Structure. PubMed.

- Antiviral Activity of Pyrimidine Containing Compounds: P

- Product information, 2-Hydroxypyrimidine-4-carboxaldehyde oxime. P&S Chemicals.

- SYNTHESIS OF PYRIMIDINE DERIV

- 2-Oxo-1,2-dihydropyrimidine-4-carboxaldehyde oxime. ChemicalBook.

- 2-HYDROXYPYRIMIDINE-4-CARBOXALDEHYDE OXIME. ChemicalBook.

- Synthesis and Biological Activities of Some Pyrimidine Deriv

- Pyrimidine synthesis. Organic Chemistry Portal.

- 2-HYDROXYPYRIMIDINE-4-CARBOXALDEHYDE OXIME. ChemicalBook.

- Synthesis of Oximes. The Journal of Organic Chemistry.

- Pyridine Oximes: Synthesis, Reactions, and Biological Activity.

- Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions.

- 2-OXO-PROPIONALDEHYDE OXIME. ChemBK.

- Oximes: Novel Therapeutics with Anticancer and Anti-Inflamm

- Sulfur derivatives of 2-oxopropanal oxime as reactivators of organophosphate-inhibited acetylcholinesterase in vitro: synthesis and structure-reactivity rel

- Uracil. PubChem.

- Synthesis and Antitumor Activity of 1,2-dihydro-1-(2-deosy-beta-D-erythro-pentofuranosyl)-2-oxo-5-methylpyrazine 4-oxide, a Structural Analogue of Thymidine. PubMed.

- Uracil. ChemicalBook.

- (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. MDPI.

- An efficient one pot synthesis of oxime by classical method.

- Uracil (CAS 66-22-8) - Chemical & Physical Properties. Cheméo.

- Synthesis, antifolate, and antitumor activities of classical and nonclassical 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines. PubMed.

- Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofol

- 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidyl

Sources

- 1. researchgate.net [researchgate.net]

- 2. bu.edu.eg [bu.edu.eg]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. pschemicals.com [pschemicals.com]

- 5. 2-HYDROXYPYRIMIDINE-4-CARBOXALDEHYDE OXIMEISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [m.chemicalbook.com]

- 6. 2-Oxo-1,2-dihydropyrimidine-4-carboxaldehyde oxime [chemicalbook.com]

- 7. 2-HYDROXYPYRIMIDINE-4-CARBOXALDEHYDE OXIME | 7460-56-2 [chemicalbook.com]

- 8. Uracil | 66-22-8 [chemicalbook.com]

- 9. Uracil (CAS 66-22-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Uracil | C4H4N2O2 | CID 1174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. Sulfur derivatives of 2-oxopropanal oxime as reactivators of organophosphate-inhibited acetylcholinesterase in vitro: synthesis and structure-reactivity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrimidine synthesis [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime | MDPI [mdpi.com]

- 17. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and antitumor activity of 1,2-dihydro-1-(2-deosy-beta-D-erythro-pentofuranosyl)-2-oxo-5-methylpyrazine 4-oxide, a structural analogue of thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis, antifolate, and antitumor activities of classical and nonclassical 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Therapeutic Promise of 2-Oxo-Pyrimidine Derivatives: A Technical Guide to Their Biological Activities

Executive Summary: The 2-oxo-pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities. This guide provides an in-depth technical exploration of the diverse therapeutic potential of 2-oxo-pyrimidine derivatives, with a primary focus on their anticancer, antiviral, and antimicrobial properties. We will delve into the mechanisms of action, present key quantitative data, and provide detailed protocols for essential in vitro assays, offering a comprehensive resource for researchers and drug development professionals.

Introduction to 2-Oxo-Pyrimidines: A Versatile Pharmacophore

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives, particularly the 2-oxo-pyrimidine scaffold, a focal point of pharmaceutical research.[1][2] These compounds have demonstrated a wide array of pharmacological effects, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular activities.[3][4][5] The versatility of the 2-oxo-pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of its biological properties and the development of targeted therapeutic agents.

Key Biological Activities of 2-Oxo-Pyrimidine Derivatives

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant number of 2-oxo-pyrimidine derivatives have been investigated for their potent anticancer activities.[2][6] These compounds exert their effects through various mechanisms, most notably by inhibiting key enzymes involved in cancer cell growth and survival, such as protein kinases.[4]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by the aberrant activity of protein kinases, which are crucial regulators of cell signaling pathways.[7][8] The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[7][8][9] Several 2-oxo-pyrimidine derivatives have been designed as potent EGFR inhibitors.[10] These small molecules typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation and activation of downstream signaling pathways like the Ras-Raf-MAPK and PI3K-Akt pathways, ultimately leading to the inhibition of tumor growth.[11][12]

Illustrative Signaling Pathway: EGFR Inhibition

The following diagram illustrates the central role of EGFR in cancer cell signaling and the point of intervention for 2-oxo-pyrimidine-based inhibitors.

Caption: Inhibition of the EGFR signaling pathway by a 2-oxo-pyrimidine derivative.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of novel compounds is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thienopyrimidines | Breast (MCF-7) | 22.12 - 29.22 | [6] |

| Thiazolo[4,5-d]pyrimidines | Melanoma (A375, C32) | 24.4 - 25.4 | [13] |

| Pyrido[2,3-d]pyrimidines | Lung (A549) | Varies | [14] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

-

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[15][18] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[15][17]

-

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

-

Compound Treatment: Treat the cells with various concentrations of the 2-oxo-pyrimidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[15][19]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[17][19]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[18][19]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

Antiviral Activity: Halting Viral Replication

The structural similarity of 2-oxo-pyrimidines to natural nucleosides makes them excellent candidates for antiviral drug development.[20] They can interfere with viral replication by targeting essential viral enzymes.

Mechanism of Action: Inhibition of Reverse Transcriptase

A key target for many antiviral drugs, particularly against retroviruses like HIV, is the enzyme reverse transcriptase.[21][22] This enzyme is responsible for converting the viral RNA genome into DNA, a crucial step for integration into the host cell's genome.[21][22][23] 2-Oxo-pyrimidine derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity and halts DNA synthesis.[24]

Illustrative Workflow: Viral Replication Inhibition

The following diagram depicts the process of retroviral replication and the inhibitory action of a 2-oxo-pyrimidine derivative on reverse transcriptase.

Caption: Inhibition of HIV reverse transcriptase by a 2-oxo-pyrimidine derivative.

Quantitative Data: Antiviral Potency

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that inhibits viral replication by 50%.

| Compound Class | Virus | EC50 (µM) | Reference |

| Pyrazinecarboxamide nucleoside analogues | Influenza A (H1N1, H3N2) | 5.63 - 7.41 | [25] |

| Batzelladine (marine alkaloid with pyrimidine core) | HIV-1 | - | [1] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the effectiveness of an antiviral agent.[26][27][28]

-

Principle: This assay measures the ability of a compound to prevent a virus from forming plaques, which are localized areas of cell death or infection in a cell monolayer.[26][28][29] The reduction in the number of plaques is proportional to the antiviral activity of the compound.

-

Step-by-Step Methodology:

-

Cell Culture: Grow a monolayer of susceptible host cells in multi-well plates.[26]

-

Virus-Compound Incubation: Prepare serial dilutions of the 2-oxo-pyrimidine derivative and incubate them with a fixed amount of virus.[26]

-

Infection: Add the virus-compound mixtures to the cell monolayers and allow the virus to adsorb.

-

Overlay: After the adsorption period, remove the inoculum and add a semi-solid overlay (e.g., agarose) to restrict viral spread to adjacent cells.[26]

-

Incubation: Incubate the plates for several days to allow for plaque formation.[26]

-

Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to a virus-only control and determine the EC50 value.

-

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

2-Oxo-pyrimidine derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[30][31][32][33][34]

Mechanism of Action

The antimicrobial mechanisms of 2-oxo-pyrimidines are diverse and can involve the inhibition of essential cellular processes such as DNA synthesis, protein synthesis, or cell wall formation. Their structural features allow them to interact with various microbial targets.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[35][36]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrimido[1,2-a]pyrimidines | Escherichia coli, Bacillus subtilis | Varies | [30] |

| Pyrimidopyrimidines | Staphylococcus aureus, Candida albicans | Varies | [31] |

| Pyrimidin-2-ol/thiol/amines | S. aureus, E. coli, C. albicans | Varies | [33] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[35][37][38]

-

Principle: This method involves exposing a standardized inoculum of a microorganism to serial dilutions of the antimicrobial agent in a liquid growth medium.[35][38] The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.[37]

-

Step-by-Step Methodology:

-

Preparation of Antimicrobial Dilutions: Prepare two-fold serial dilutions of the 2-oxo-pyrimidine derivative in a 96-well microtiter plate containing broth medium.[35][39]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[36]

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[39]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.[35][37]

-

Result Interpretation: Determine the MIC by visually inspecting the wells for turbidity (growth). The lowest concentration without visible growth is the MIC.[36]

-

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-oxo-pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[3] For instance, the introduction of different aryl groups, halogens, or other functional moieties can significantly impact their potency and selectivity as anticancer, antiviral, or antimicrobial agents. A thorough understanding of SAR is crucial for the rational design and optimization of new, more effective therapeutic compounds.

Future Perspectives and Conclusion

References

- Broth microdilution. Grokipedia.

- Sigismund, S., Avanzato, D., & Lanzetti, L. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PMC.

- Broth Dilution Method for MIC Determination. Microbe Online. (2013).

- Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs.

- Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?.

- Broth microdilution. Wikipedia.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025).

- Verma, A., Joshi, N., Singh, D., & Rawat, D. S. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.

- Epidermal growth factor receptor (EGFR) signaling in cancer. PubMed.

- HIV. Wikipedia.

- In Vitro Antiviral Testing. IAR | USU.

- Targeting the EGFR signaling pathway in cancer therapy. PMC - PubMed Central.

- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

- Protocol for Cell Viability Assays. BroadPharm. (2022).

- Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition. PubMed Central.

- EGFR signaling pathway in breast cancers. ResearchGate.

- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Pharmaceutical Sciences.

- Broth Microdilution. International Journal of Anesthesia - Open Access Pub.

- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.

- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

- Plaque Reduction Assay. Creative Diagnostics.

- MTT assay protocol. Abcam.

- Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. (2023).

- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. (2013).

- A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. Journal of Natural Products - ACS Publications.

- An overview on synthesis and biological activity of pyrimidines. SciSpace.

- In Vitro Plaque Reduction Neutralization Assay. Creative Biolabs.

- HIV-1 Reverse Transcriptase Still Remains a New Drug Target: Structure, Function, Classical Inhibitors, and New Inhibitors with Innovative Mechanisms of Actions. PubMed Central.

- Reverse transcriptase. Wikipedia.

- HIV Reverse Transcriptase Action. YouTube. (2017).

- Synthesis and Antimicrobial Evaluation of Novel Oxopyrimido[1,2–a]pyrimidine Derivatives.

- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. (2025).

- Evaluation of the antimicrobial activity of a pyrimidine compound 2-methyl-3-(2-phenyl-2-oxoethyl) quinazolin-4(3H)-on against Klebsiella pneumoniae under in vivo conditions. Siberian Journal of Clinical and Experimental Medicine.

- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017).

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI.

- Synthesis and biological evaluation of 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues and their epimers as inhibitors of influenza A viruses. PubMed.

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC - NIH.

- Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies.

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH.

- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed.

- Pyrimidine derivatives as anticancer and antimicrobial agents. ResearchGate.

- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023).

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. wjarr.com [wjarr.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. alliedacademies.org [alliedacademies.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 11. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]

- 14. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. clyte.tech [clyte.tech]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. broadpharm.com [broadpharm.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. HIV - Wikipedia [en.wikipedia.org]

- 22. Reverse transcriptase - Wikipedia [en.wikipedia.org]

- 23. HIV-1 Reverse Transcriptase Still Remains a New Drug Target: Structure, Function, Classical Inhibitors, and New Inhibitors with Innovative Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. Synthesis and biological evaluation of 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues and their epimers as inhibitors of influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. bioagilytix.com [bioagilytix.com]

- 27. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 28. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 29. In Vitro Plaque Reduction Neutralization Assay - Creative Biolabs [creative-biolabs.com]

- 30. Synthesis and Antimicrobial Evaluation of Novel Oxopyrimido[1,2–a]pyrimidine Derivatives [aristonpubs.com]

- 31. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Evaluation of the antimicrobial activity of a pyrimidine compound 2-methyl-3-(2-phenyl-2-oxoethyl) quinazolin-4(3H)-on against Klebsiella pneumoniae under in vivo conditions | Tsybizova | Siberian Journal of Clinical and Experimental Medicine [sibjcem.ru]

- 33. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 35. grokipedia.com [grokipedia.com]

- 36. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 37. Broth microdilution - Wikipedia [en.wikipedia.org]

- 38. openaccesspub.org [openaccesspub.org]

- 39. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Whitepaper: A Technical Guide to the Discovery and Isolation of Novel Pyrimidine Oximes

Introduction: The Ascendant Role of Pyrimidine Oximes in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents and essential biological molecules, including the nucleobases of DNA and RNA.[1][2][3][4] Its inherent "drug-like" properties and synthetic versatility have established it as a privileged structure in the development of anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[5][6][7] When this potent heterocyclic core is functionalized with an oxime moiety (>C=N-OH), a new dimension of chemical and biological potential is unlocked. Oximes are not merely passive functional groups; they are versatile intermediates and bioactive pharmacophores in their own right, known to participate in critical biological interactions and serve as key intermediates in biotransformation pathways.[8][9]

This guide provides an in-depth technical framework for the rational discovery, synthesis, isolation, and characterization of novel pyrimidine oximes. Moving beyond a simple recitation of methods, we will explore the underlying causality of experimental choices, offering field-proven insights to navigate the complexities of bringing these promising molecules from conceptualization to a purified, well-characterized state.

Section 1: Strategic Synthesis of Pyrimidine Oxime Scaffolds

The creation of a novel pyrimidine oxime is a two-part strategic endeavor: first, the construction of a functionalized pyrimidine core, and second, the introduction of the oxime. The choice of synthetic route is paramount and is dictated by the desired substitution pattern and the overall therapeutic goal.

Constructing the Pyrimidine Core: A Foundation of Versatility

The assembly of the pyrimidine ring is a well-established field, with several robust methods available. The selection of a specific pathway is a critical decision based on precursor availability and the desired placement of functional groups that will later be converted to the oxime.

A prevalent and highly effective strategy involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a nitrogen-containing nucleophile like urea, thiourea, or guanidine.[10] This approach, exemplified by the classical Biginelli reaction, allows for the creation of a diverse array of substituted pyrimidines.[11] Recent advancements have focused on improving efficiency and sustainability through multicomponent reactions, microwave-assisted synthesis, and the use of green catalysts.[10][12][13]

Causality in Precursor Selection: The choice of the 1,3-dicarbonyl precursor is the primary determinant of the substitution pattern on the final pyrimidine ring. For instance, to synthesize a pyrimidine with a ketone group at the C5 position (a direct precursor to a C5-oxime), one would select a 2-substituted acetoacetic ester. This strategic foresight is essential to streamline the synthesis and avoid unnecessary functional group interconversions later in the sequence.

Oximation: The Gateway to Novel Bioactivity

The conversion of a carbonyl group (ketone or aldehyde) on the pyrimidine ring to an oxime is the pivotal step. The classical method involves the condensation of the pyrimidine-ketone or pyrimidine-aldehyde with hydroxylamine (NH₂OH) or its hydrochloride salt.[9]

Experimental Protocol: Synthesis of a Generic 5-Acetylpyrimidine Oxime

-

Dissolution: Dissolve 1.0 equivalent of the 5-acetylpyrimidine precursor in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Reagent Addition: Add 1.1 to 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl), followed by 1.1 to 2.0 equivalents of a base (e.g., sodium acetate, sodium hydroxide, or pyridine) to liberate the free hydroxylamine.

-

Expert Insight: The choice of base is critical. A weak base like sodium acetate is often sufficient and minimizes the risk of side reactions. The amount of base should be enough to neutralize the HCl salt and catalyze the reaction.

-

-

Reaction Monitoring: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting ketone spot and the appearance of a new, typically more polar, product spot indicates conversion.

-

Workup: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove inorganic salts. The organic layer is then dried and concentrated.

Self-Validation and Isomerism: A key consideration in oxime synthesis is the potential for E/Z isomerism.[9][14] These geometric isomers can exhibit different physical properties and biological activities. The formation of one isomer over the other is often influenced by reaction conditions like temperature and pH.[9] The presence of isomers can often be detected by TLC (as two close-running spots) or NMR spectroscopy. Their separation may require careful chromatographic purification.

Section 2: Isolation and Purification Workflows

The isolation of a novel pyrimidine oxime from a crude reaction mixture is a systematic process designed to remove unreacted starting materials, reagents, and byproducts. The physical state of the crude product (solid vs. oil) and its initial purity will dictate the most effective purification strategy.

Initial Workup: The First Line of Purification

The initial workup is designed to provide a crude product that is amenable to further purification.

-

Aqueous Wash: Washing the organic extract with a weak base solution (e.g., saturated sodium bicarbonate) can remove acidic impurities.[14]

-

Brine Wash: A subsequent wash with saturated sodium chloride (brine) solution helps to remove residual water from the organic phase.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo to yield the crude product.

Purification Strategy: A Decision-Based Approach

The choice of the primary purification technique is a critical decision point. The following diagram illustrates a logical workflow for selecting an appropriate method.

Caption: Decision tree for selecting a purification method for novel pyrimidine oximes.

Experimental Protocol: Purification by Column Chromatography

-

Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Mobile Phase (Eluent): Select a solvent system based on TLC analysis. A common starting point for moderately polar compounds like pyrimidine oximes is a mixture of hexane and ethyl acetate. The polarity is gradually increased to elute the compound of interest.

-

Sample Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the column bed.

-

Elution and Fraction Collection: Begin elution with the selected solvent system, collecting fractions in test tubes. Monitor the elution process using TLC to identify the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrimidine oxime.

Section 3: Structural Elucidation and Characterization

Unambiguous characterization is essential to confirm the identity and purity of a novel compound. A combination of spectroscopic techniques provides a complete picture of the molecular structure.[15][16]

Spectroscopic Analysis

The primary tools for structural elucidation are Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Infrared (IR) spectroscopy provides valuable information about the functional groups present.[17]

¹H and ¹³C NMR Spectroscopy: NMR is the most powerful tool for determining the precise connectivity of atoms.[15][16] Protons on the pyrimidine ring have characteristic chemical shifts, which are sensitive to the nature and position of substituents.[15] The oxime hydroxyl proton (-OH) often appears as a broad singlet, while the carbon of the C=N bond has a distinct chemical shift in the ¹³C NMR spectrum.

Mass Spectrometry (MS): MS provides the molecular weight of the compound, which is a critical piece of data for confirming the molecular formula.[15] High-resolution mass spectrometry (HRMS) can provide an exact mass, further validating the elemental composition. Fragmentation patterns can also offer clues about the structure.[15]

Data Presentation: Expected Spectroscopic Data

The following table summarizes the expected spectroscopic data for a hypothetical novel compound: 4-(4-chlorophenyl)-6-methyl-2-phenylpyrimidine-5-carbaldehyde oxime .

| Technique | Expected Data and Interpretation |

| ¹H NMR | ~2.5-2.8 ppm (s, 3H): Methyl (CH₃) protons at C6. ~7.4-8.2 ppm (m, 9H): Aromatic protons from the two phenyl rings. ~8.5 ppm (s, 1H): Azomethine proton (-CH=NOH). ~11.0-12.0 ppm (br s, 1H): Oxime hydroxyl (-OH) proton. |

| ¹³C NMR | ~25 ppm: Methyl carbon. ~110-170 ppm: Aromatic and pyrimidine ring carbons. The specific shifts are highly dependent on substitution. ~145-155 ppm: Azomethine carbon (C=NOH). |

| IR (cm⁻¹) | ~3200-3400 (broad): O-H stretch of the oxime. ~1620-1650: C=N stretch of the oxime and pyrimidine ring. ~1500-1600: C=C aromatic and pyrimidine ring stretches. |

| HRMS (ESI⁺) | [M+H]⁺: Calculated exact mass corresponding to C₁₈H₁₅ClN₃O⁺. The observed mass should be within ±5 ppm of the calculated value. |

Section 4: Integrated Discovery Workflow

The entire process, from synthesis to characterization, can be visualized as an integrated workflow.

Caption: Integrated workflow for the discovery and isolation of novel pyrimidine oximes.

Conclusion and Future Perspectives

The discovery and isolation of novel pyrimidine oximes represent a promising frontier in the search for new therapeutic agents. By combining rational synthetic design with systematic purification and robust characterization, researchers can efficiently develop new chemical entities with significant biological potential. The methodologies outlined in this guide provide a comprehensive framework for navigating this process. Future efforts will likely focus on developing even more efficient, stereoselective, and environmentally benign synthetic routes, as well as high-throughput screening methods to rapidly assess the biological activity of these versatile compounds. The continued exploration of the chemical space around the pyrimidine oxime scaffold is poised to yield the next generation of innovative medicines.

References

- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). Google Scholar.

- Recent Advances in Pyrimidine-Based Drugs. (2022). PubMed Central.

- Recent Advances in Pyrimidine-Based Drugs. (2022). ResearchGate.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Google Scholar.

- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online.

- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. (n.d.). Benchchem.

- Novel pyridinium oximes: synthesis, molecular docking and in vitro reactivation studies. (n.d.). RSC Advances.

- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. (n.d.). Benchchem.

- Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). (2025). ResearchGate.

- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). PubMed.

- Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.

- Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (n.d.). PubMed Central.

- IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate.

- One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. (2025). PubMed Central.

- Significance The Biological Activity to Pyrimidine Analogues. (2020). Scientific Journal of Medical Research.

- Synthesis and Biological Screening of Novel Pyrimidine Derivatives: Application Notes and Protocols. (n.d.). Benchchem.

- The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery. (n.d.). Benchchem.

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Google Scholar.

- Synthesis of Oximes. (n.d.). ACS Publications.

- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI.

- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Google Scholar.

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PubMed Central.

- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). International Journal of Pharmaceutical Sciences.

- N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. (n.d.). National Institutes of Health.

- Spectroscopic Characterization of Oxime Ligands and Their Complexes. (n.d.). ResearchGate.

- Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. (2021). PubMed Central.

- The scheme and chromatogram of oxime derivatives obtained by (a)... (n.d.). ResearchGate.

- Isolation and Structure Determination of an Imidazo-pyrimidine, 5-Chlorocavernicolin, Maleimide oximes and Nucleosides from a Marine Sponge Extract. (n.d.). Korea Science.

- Refining the workup procedure for Oxime V purification. (n.d.). Benchchem.

- Isolation and structure determination of an imidazo-pyrimidine, 5-chlorocavernicolin, maleimide oximes and nucleosides from a marine sponge extract. (2025). ResearchGate.

- FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (n.d.). PubMed Central.

- Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. (n.d.). RSC Publishing.

- Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. (2024). MDPI.

- Purification method of cyclohexanone-oxime. (2002). Google Patents.

- Direct Isolation of Purines and Pyrimidines From Nucleic Acids Using Sublimation. (2002). PubMed.

- EP1270548A1 - Purification method of cyclohexanone-oxime. (n.d.). Google Patents.

- The isolation of pyrimidine deoxyribonucleotides from the acid-soluble extract of thymus. (1957). PubMed.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijsat.org [ijsat.org]

- 11. tandfonline.com [tandfonline.com]

- 12. jchemrev.com [jchemrev.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde Oxime

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural basis for a multitude of pharmacologically active agents.[1][2] The precise structural elucidation of novel pyrimidine analogues is paramount for understanding their structure-activity relationships (SAR) and ensuring their identity and purity. This guide provides a comprehensive, in-depth framework for the spectroscopic characterization of a specific, multifunctional pyrimidine derivative: 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, we present a self-validating methodology for the unambiguous structural confirmation of this target compound. This document is intended for researchers, chemists, and drug development professionals who require a robust analytical strategy grounded in field-proven techniques and authoritative scientific principles.

Introduction: The Compound of Interest

The subject of this guide, 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime, combines three critical chemical motifs: a pyrimidinone ring, a carbaldehyde, and an oxime. The pyrimidinone core is a privileged scaffold in numerous therapeutic agents. The addition of a carbaldehyde oxime moiety at the C4 position introduces a versatile functional group known for its coordinating properties and potential for further chemical modification. A thorough spectroscopic analysis is essential to confirm the connectivity of these groups, establish the correct tautomeric form, and provide a definitive analytical signature for future studies.

Caption: Structure of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like our target compound.[3] It provides detailed information on the chemical environment, connectivity, and spatial relationships of each atom in the molecule. For this analysis, a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended, using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent to ensure the observation of exchangeable N-H and O-H protons.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of DMSO-d₆. Ensure complete dissolution, using gentle warming or sonication if necessary.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. A spectral width of 0-14 ppm is appropriate.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A spectral width of 0-180 ppm is standard.

-

2D NMR Acquisition (Recommended): Perform standard COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which are critical for unambiguous signal assignment.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The electron-withdrawing nature of the pyrimidinone ring and the oxime group will significantly influence the chemical shifts.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| N1-H & N3-H | 11.0 - 12.5 | Broad Singlet (each) | Amide protons in a heterocyclic ring, deshielded and often broad. Exchangeable with D₂O.[4] |

| Oxime O-H | 10.5 - 11.5 | Singlet | Acidic proton of the oxime group, highly deshielded. Exchangeable with D₂O. |

| C7-H (Aldehyde) | 8.0 - 8.5 | Singlet | Proton attached to the C=N bond of the oxime, significantly deshielded by the imine and the pyrimidine ring. |

| C6-H | 7.8 - 8.2 | Doublet | Aromatic proton deshielded by the adjacent N1 atom and the C4-substituent. Coupled to C5-H. |

| C5-H | 6.5 - 7.0 | Doublet | Aromatic proton coupled to C6-H. Shifted upfield relative to C6-H. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum provides a map of the carbon framework. Each unique carbon atom will produce a distinct signal.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C2 (C=O) | 160 - 165 | Carbonyl carbon of the lactam (amide) group.[5] |

| C4 | 155 - 160 | Ring carbon attached to the oxime substituent, deshielded by nitrogen atoms.[5] |

| C6 | 145 - 150 | Ring carbon adjacent to N1, deshielded.[5] |

| C7 (CH=N) | 140 - 148 | Carbon of the aldoxime group. |

| C5 | 110 - 115 | Ring carbon shielded relative to other ring carbons.[5] |

Structural Confirmation Workflow with 2D NMR

A sequential 2D NMR analysis provides a self-validating system for confirming the proposed structure.

Caption: Logical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an essential and rapid technique for identifying the key functional groups present in a molecule.[6] The resulting spectrum serves as a unique molecular fingerprint.

Experimental Protocol: ATR-IR Analysis

-

Sample Preparation: Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹. Perform a background scan prior to the sample scan.

Predicted IR Absorption Bands

The IR spectrum will be dominated by characteristic vibrations from the pyrimidinone and oxime functionalities.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| O-H Stretch (Oxime) | 3200 - 3600 | Broad, Medium | Characteristic of the hydroxyl group in the oxime.[7] |

| N-H Stretch (Amide) | 3100 - 3300 | Medium | Stretching vibration of the N-H bonds within the pyrimidine ring.[4] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | Stretching of the C-H bonds on the pyrimidine ring. |

| C=O Stretch (Amide) | 1650 - 1690 | Strong | Carbonyl stretching of the cyclic amide (lactam) in the pyrimidinone ring.[8] |

| C=N Stretch (Oxime/Ring) | 1620 - 1660 | Medium-Strong | Overlapping signals from the C=N bond of the oxime and the C=N bonds within the pyrimidine ring.[7] |

| C=C Stretch (Ring) | 1550 - 1590 | Medium | Aromatic C=C stretching within the pyrimidine ring.[8] |

| N-O Stretch | 930 - 960 | Medium | Characteristic stretching vibration for the N-O bond of an oxime.[7] |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers invaluable structural clues through the analysis of its fragmentation patterns.[9] Electrospray Ionization (ESI) is recommended for its soft ionization, which will clearly show the molecular ion, while Electron Ionization (EI) can be used to induce characteristic fragmentation.

Experimental Protocol: High-Resolution MS (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition (ESI): Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes to determine the most stable molecular ion.

-

Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Predicted Mass Spectrum

-

Molecular Formula: C₅H₅N₃O₂

-

Monoisotopic Mass: 139.0382 g/mol

-

Expected Molecular Ion (ESI+): m/z 140.0455 ([M+H]⁺)

-

Expected Molecular Ion (ESI-): m/z 138.0311 ([M-H]⁻)

Key Fragmentation Pathway

The fragmentation of pyrimidine derivatives is often dictated by the substituents.[10][11] A primary fragmentation pathway for 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime could involve the loss of small, stable neutral molecules from the oxime group.

Sources

- 1. growingscience.com [growingscience.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. Oxime - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. article.sapub.org [article.sapub.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde Oxime (CAS 7460-56-2): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Its prevalence in natural products, such as nucleic acids, and its versatile chemical reactivity have made it a privileged structure in drug design. Within this vast chemical space, 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime (CAS 7460-56-2) emerges as a molecule of significant interest. Its unique combination of a pyrimidine ring, a reactive oxime functional group, and an oxo-substituent presents a rich platform for chemical modification and the development of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of the known properties, a plausible synthetic route, and the potential applications of this compound in the field of drug discovery and development.

I. Chemical Identity and Physicochemical Properties

2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime is a heterocyclic compound with the molecular formula C₅H₅N₃O₂ and a molecular weight of 139.11 g/mol .[3] It is also known by its synonyms, 4-Pyrimidinecarboxaldehyde, 1,2-dihydro-2-oxo-, 4-oxime, and 2-Hydroxypyrimidine-4-carboxaldehyde oxime.

Table 1: Physicochemical Properties of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde Oxime

| Property | Value | Source |

| CAS Number | 7460-56-2 | Vendor Information |

| Molecular Formula | C₅H₅N₃O₂ | PubChem |

| Molecular Weight | 139.11 g/mol | PubChem |

| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |

| Solubility | Likely soluble in polar organic solvents | General knowledge of similar compounds |

| pKa | Data not available; the oxime proton is weakly acidic, and the pyrimidine ring has basic nitrogen atoms. | Chemical intuition |

Note: Some physical properties are inferred based on the chemical structure and data for analogous compounds due to the limited availability of experimental data for this specific molecule.

II. Synthesis and Spectral Characterization

Proposed Synthetic Pathway

Caption: Proposed synthesis of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime.

Experimental Protocol (Hypothetical, based on an analogous procedure[5])

Materials:

-

2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium carbonate (K₂CO₃) or Pyridine

-

Ethanol or a similar suitable solvent

-

Deionized water

Procedure:

-

To a solution of 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents).

-

To this mixture, add a base such as potassium carbonate (1 equivalent) or pyridine to neutralize the HCl salt and facilitate the reaction.

-

The reaction mixture is then stirred at room temperature or gently heated under reflux for a period of 1 to 18 hours, with the progress of the reaction being monitored by thin-layer chromatography (TLC).[5]

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-